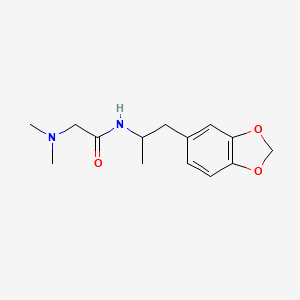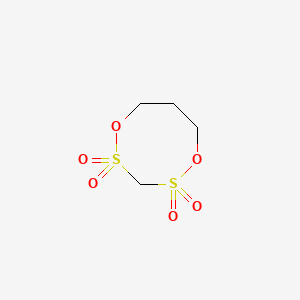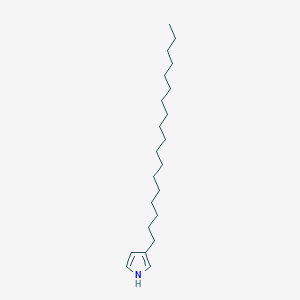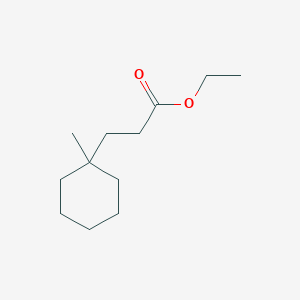
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide is a synthetic compound that belongs to the class of phenethylamines. It is structurally related to other psychoactive substances and has been studied for its potential effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide typically involves the reaction of 3,4-(methylenedioxy)phenylacetone with methylamine to form the intermediate, which is then reacted with dimethylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways with optimizations for yield and purity, including the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenethylamines.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, although it is not currently approved for medical use.
Mécanisme D'action
The compound exerts its effects primarily through interactions with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor, and may also influence dopamine and norepinephrine pathways. These interactions can lead to altered mood, perception, and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares a similar core structure but lacks the dimethylamino group.
3,4-Methylenedioxymethamphetamine (MDMA): Similar structure with an additional methyl group on the nitrogen atom.
2,5-Dimethoxy-4-methylamphetamine (DOM): Contains methoxy groups instead of the methylenedioxy group.
Uniqueness
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its combination of the dimethylamino group and the methylenedioxyphenethylamine core structure may result in unique interactions with neurotransmitter systems.
Propriétés
Numéro CAS |
92374-54-4 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C14H20N2O3/c1-10(15-14(17)8-16(2)3)6-11-4-5-12-13(7-11)19-9-18-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,17) |
Clé InChI |
DWKFBGDNVZWQSL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NC(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)

![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)


![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)






